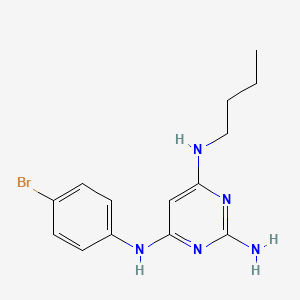
8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one is a complex organic compound that belongs to the class of tetrahydropyrroloindoles. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and a hydroxy group attached to a tetrahydropyrroloindole core. The presence of these functional groups and the indole core makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Cyclization: The indole derivative undergoes cyclization with a suitable cyclohexyl-containing reagent to form the tetrahydropyrroloindole structure.
Functional Group Introduction: The benzyl and hydroxy groups are introduced through selective functionalization reactions, such as benzylation and hydroxylation, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides for alkylation or halogenation reactions are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, 8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.
Mecanismo De Acción
The mechanism of action of 8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and cyclohexyl groups may enhance binding affinity, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s biological activity. The indole core is known to interact with various biological pathways, potentially modulating cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyrroloindoles: Compounds with similar tetrahydropyrroloindole cores but different substituents.
Indole Derivatives: Compounds with an indole core but lacking the tetrahydropyrrolo structure.
Cyclohexyl-Containing Compounds: Compounds with cyclohexyl groups but different core structures.
Uniqueness
8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one is unique due to the combination of its functional groups and core structure The presence of both benzyl and cyclohexyl groups, along with the hydroxy group, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds
Propiedades
Número CAS |
7399-23-7 |
|---|---|
Fórmula molecular |
C23H26N2O2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
8b-benzyl-2-cyclohexyl-3a-hydroxy-1,4-dihydropyrrolo[3,4-b]indol-3-one |
InChI |
InChI=1S/C23H26N2O2/c26-21-23(27)22(15-17-9-3-1-4-10-17,19-13-7-8-14-20(19)24-23)16-25(21)18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,24,27H,2,5-6,11-12,15-16H2 |
Clave InChI |
HBHWDGKQISOEHD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CC3(C4=CC=CC=C4NC3(C2=O)O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)






![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)


![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)

